molecular formula C5H8N2O2 B1305260 1-Methylpiperazine-2,3-dione CAS No. 59702-29-3

1-Methylpiperazine-2,3-dione

Cat. No.: B1305260
CAS No.: 59702-29-3
M. Wt: 128.13 g/mol
InChI Key: WXKVEQXAOQPAKO-UHFFFAOYSA-N
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Description

1-Methylpiperazine-2,3-dione is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chiral Solvating Agents

Studies have shown the potential of certain derivatives of 1-Methylpiperazine-2,3-dione, like (S)-1-benzyl-6-methylpiperazine-2,5-dione, as chiral solvating agents (CSAs) in NMR spectroscopy. These compounds can form hydrogen-bonded complexes with various substrates, leading to the resolution of enantiomers in racemic mixtures by NMR, highlighting their importance in analytical chemistry and pharmaceutical research (Wagger et al., 2007), (Malavašič et al., 2008).

Anticonvulsant Properties

Derivatives of this compound have been synthesized and tested for anticonvulsant activity. Compounds with specific substitutions at the piperazine ring showed promising results in models of epilepsy, indicating potential therapeutic applications for these compounds in treating seizure disorders (Obniska et al., 2005).

Antiproliferative and Differentiation Inducing Effects

Certain piperazine derivatives, including those related to this compound, have been investigated for their ability to inhibit the proliferation of K562 cell lines (a model for chronic myelogenous leukemia) and induce erythroid differentiation. This suggests potential applications in cancer treatment, especially concerning leukemia (Saab et al., 2013).

Synthesis and Structural Analysis

Research has also been conducted on the synthesis of novel compounds containing the this compound structure for various applications. These studies often involve detailed structural analysis to understand the properties and potential applications of these compounds in greater depth (Kohara et al., 2002), (Nakao et al., 2016).

Antifungal and Antibacterial Agents

The 'on water' synthesis methodology has been applied to create nitrogen and sulfur-containing hetero-1,4-naphthoquinones, including those derived from this compound, demonstrating significant antifungal and antibacterial activities. This highlights the potential of these compounds in developing new antimicrobial agents (Tandon et al., 2010).

Safety and Hazards

1-Methylpiperazine-2,3-dione is classified as a hazardous substance. It is flammable and can cause severe skin burns and eye damage. It is also toxic if inhaled . As an occupational hepatotoxin, repeated or prolonged exposure to this substance can lead to liver damage .

Future Directions

While there is limited information available on the future directions of 1-Methylpiperazine-2,3-dione, its role as a selective inhibitor of peptide transporter 2 (PEPT2) suggests potential applications in the development of new pharmaceuticals .

Biochemical Analysis

Biochemical Properties

1-Methylpiperazine-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate access and subsequent catalytic activity . Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response . At higher doses, it can lead to toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and other oxidoreductases, which facilitate its biotransformation . These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s involvement in these pathways can also affect the levels of other metabolites, influencing overall metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its biological activity. For example, binding to plasma proteins can influence the compound’s bioavailability and distribution within the body.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action. The activity of this compound can be modulated by its subcellular localization, influencing its interactions with other biomolecules and its overall biological effects.

Properties

IUPAC Name

1-methylpiperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-7-3-2-6-4(8)5(7)9/h2-3H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKVEQXAOQPAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208420
Record name 2,3-Piperazinedione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59702-29-3
Record name 2,3-Piperazinedione, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059702293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Piperazinedione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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